5-(Acryloylamino)-N-(3-chlorophenyl)-2-hydroxybenzamide
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Overview
Description
5-(Acryloylamino)-N-(3-chlorophenyl)-2-hydroxybenzamide is an organic compound that features both amide and hydroxyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Acryloylamino)-N-(3-chlorophenyl)-2-hydroxybenzamide typically involves the reaction of 3-chloroaniline with 2-hydroxybenzoic acid, followed by the introduction of an acryloyl group. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the amide bond. The acryloyl group is introduced using acryloyl chloride in the presence of a base to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-(Acryloylamino)-N-(3-chlorophenyl)-2-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom on the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of 5-(Acryloylamino)-N-(3-chlorophenyl)-2-oxobenzamide.
Reduction: Formation of 5-(Acryloylamino)-N-(3-chlorophenyl)-2-hydroxybenzylamine.
Substitution: Formation of derivatives with various substituents replacing the chlorine atom.
Scientific Research Applications
5-(Acryloylamino)-N-(3-chlorophenyl)-2-hydroxybenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its reactive acryloyl group.
Mechanism of Action
The mechanism of action of 5-(Acryloylamino)-N-(3-chlorophenyl)-2-hydroxybenzamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes or receptors, potentially inhibiting their activity. The acryloyl group can also participate in polymerization reactions, leading to the formation of cross-linked networks in materials applications.
Comparison with Similar Compounds
Similar Compounds
- 5-(Acryloylamino)-N-(4-chlorophenyl)-2-hydroxybenzamide
- 5-(Acryloylamino)-N-(3-bromophenyl)-2-hydroxybenzamide
- 5-(Acryloylamino)-N-(3-methylphenyl)-2-hydroxybenzamide
Uniqueness
5-(Acryloylamino)-N-(3-chlorophenyl)-2-hydroxybenzamide is unique due to the presence of the 3-chlorophenyl group, which can influence its reactivity and interactions compared to other similar compounds
Properties
CAS No. |
874152-62-2 |
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Molecular Formula |
C16H13ClN2O3 |
Molecular Weight |
316.74 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-2-hydroxy-5-(prop-2-enoylamino)benzamide |
InChI |
InChI=1S/C16H13ClN2O3/c1-2-15(21)18-12-6-7-14(20)13(9-12)16(22)19-11-5-3-4-10(17)8-11/h2-9,20H,1H2,(H,18,21)(H,19,22) |
InChI Key |
XMRAUNLGVKKFQV-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)NC1=CC(=C(C=C1)O)C(=O)NC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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